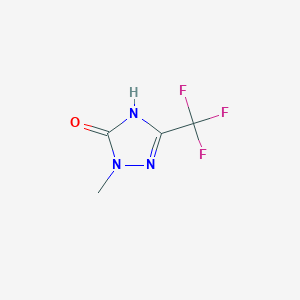
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol
Overview
Description
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol, commonly known as CF3-MT, is a synthetic compound with a molecular formula of C4H3F3N3O. It is a white crystalline solid that is soluble in water, ethanol, and acetone. CF3-MT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Scientific Research Applications
Antimicrobial Applications
1-Methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-ol derivatives have been explored for their potential as antimicrobial agents. A study on the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives demonstrated their broad spectrum of antimicrobial activities, including moderate to good anti-oxidant activities. These compounds, synthesized via a Vilsmeier–Haack reaction approach, showed good inhibition against E. coli MurB enzyme, suggesting their utility as antimicrobial agents (Bhat et al., 2016).
Synthesis of Fluorinated Compounds
The molecule has been used in the synthesis of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a] pyrimidine derivatives and trifluoromethyl[1,2,4]triazolo[5,1-c]triazine derivatives. These syntheses involve reactions with acrylonitrile derivatives and various 1,3-dicarbonyl compounds, showcasing the molecule's versatility in synthesizing fluorinated compounds with potential pharmaceutical applications (Zohdi, 1997).
Anticancer and Antioxidant Activities
Another area of research involves the exploration of this compound derivatives for their anticancer and antioxidant properties. For instance, certain 1,2,3-triazole derivatives have been investigated for their antimicrobial activity and potential anticancer applications, indicating a promising avenue for the development of new therapeutic agents (Holla et al., 2005).
Synthesis of Luminescent Compounds
The molecule has also been used in the synthesis of luminescent monometallic Cu(I) triphenylphosphine complexes. These compounds exhibit significant luminescence properties, which can be modulated by changing the methyl position on the pyridyl ring, suggesting applications in materials science and photophysics (Chen et al., 2016).
properties
IUPAC Name |
2-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3O/c1-10-3(11)8-2(9-10)4(5,6)7/h1H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENNXJYRSAWMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid](/img/structure/B1489670.png)
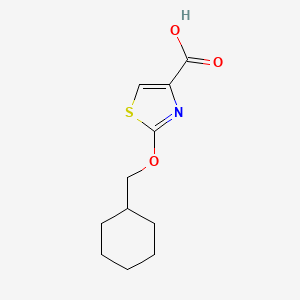
![[5-(3,4-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489672.png)
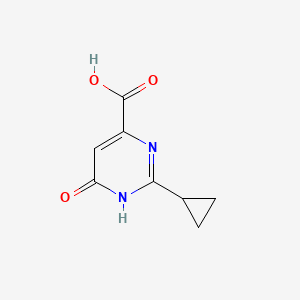
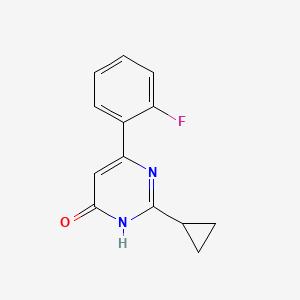
![2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt](/img/structure/B1489678.png)

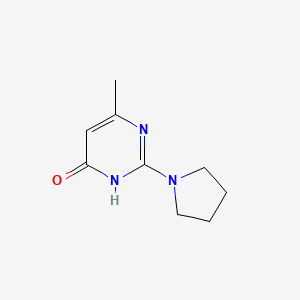
![4-[(E)-2-phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1489683.png)
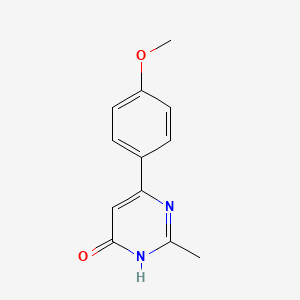
![4-(4-Tert-butylphenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1489686.png)
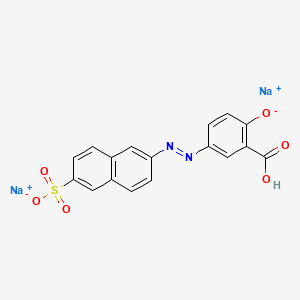
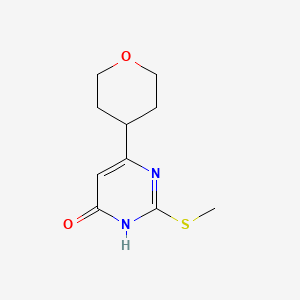
![5-Ethyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489691.png)